![molecular formula C7H8O4 B14433690 2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one CAS No. 78472-10-3](/img/structure/B14433690.png)
2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-methoxy-7-oxabicyclo[410]hept-3-en-5-one is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one has a wide range of applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism by which 2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one exerts its effects involves interactions with various molecular targets and pathways. For example, it can act as an adhesion promoter by modifying the surface properties of materials, improving the dispersion of nanoparticles . Its unique structure allows it to participate in specific chemical reactions, leading to the formation of stable complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
- 3-(2-Trimethoxysilylethyl)cyclohexene oxide
- Isophorone epoxide
- Piperitone oxide
Uniqueness
What sets 2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one apart from similar compounds is its specific bicyclic structure, which imparts unique chemical reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and material properties .
Properties
CAS No. |
78472-10-3 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
5-hydroxy-3-methoxy-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C7H8O4/c1-10-4-2-3(8)6-7(11-6)5(4)9/h2-3,6-8H,1H3 |
InChI Key |
YDDFVLGMVIJMMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(C2C(C1=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)
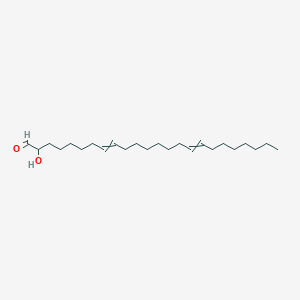
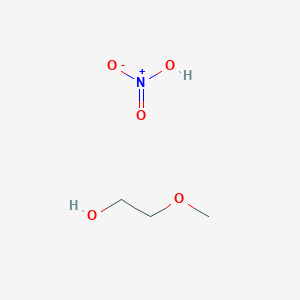
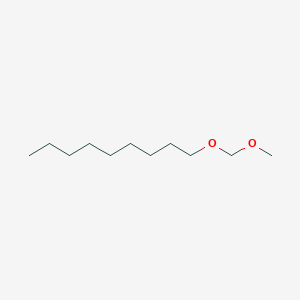
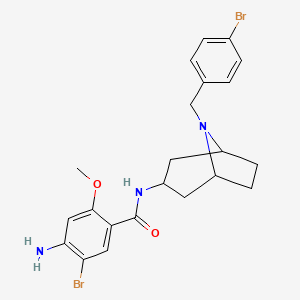

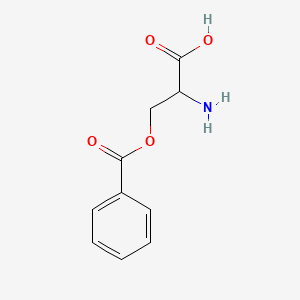

![4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene](/img/structure/B14433657.png)
![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)
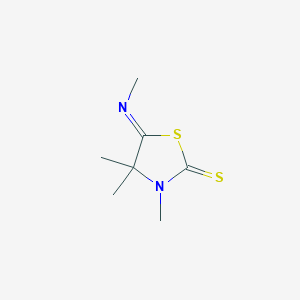

![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)

